6,6'-dichloro-N-(4-chlorophenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine
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Overview
Description
6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenyl groups attached to a biquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine typically involves multi-step organic reactions. One common approach is the coupling of 4-chlorophenylamine with a dichlorinated biquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dimethylformamide (DMF) or toluene are commonly used to dissolve the reactants and provide an appropriate medium for the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and verify the final product’s composition .
Chemical Reactions Analysis
Types of Reactions
6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism by which 6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s application. The pathways involved often include binding to active sites, inhibiting enzyme activity, or inducing conformational changes in proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: Another chlorinated aromatic compound with different functional groups and applications.
3,5-Dichloro-N-(4-chlorophenyl)benzamide: Shares structural similarities but differs in its chemical properties and uses.
Uniqueness
6,6’-dichloro-N-(4-chlorophenyl)-4,4’-diphenyl-[2,3’-biquinoline]-2’-amine is unique due to its biquinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22Cl3N3/c37-24-11-15-27(16-12-24)40-36-35(34(23-9-5-2-6-10-23)30-20-26(39)14-18-32(30)42-36)33-21-28(22-7-3-1-4-8-22)29-19-25(38)13-17-31(29)41-33/h1-21H,(H,40,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVDOWRWRILUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Cl)N=C4NC6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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